molecular formula C8H8F3N3O2 B13226891 2-(Trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylic acid

2-(Trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylic acid

Katalognummer: B13226891
Molekulargewicht: 235.16 g/mol
InChI-Schlüssel: WKHYWXDBEHCNMF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 2-(Trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylic acid belongs to the imidazo-pyrazine family, characterized by a bicyclic structure combining imidazole and pyrazine rings. Key features include:

  • Substituents: The trifluoromethyl (-CF₃) group at position 2 enhances lipophilicity and metabolic stability, while the carboxylic acid (-COOH) at position 3 introduces acidity and hydrogen-bonding capacity .

Eigenschaften

Molekularformel

C8H8F3N3O2

Molekulargewicht

235.16 g/mol

IUPAC-Name

2-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-3-carboxylic acid

InChI

InChI=1S/C8H8F3N3O2/c9-8(10,11)6-5(7(15)16)14-2-1-12-3-4(14)13-6/h12H,1-3H2,(H,15,16)

InChI-Schlüssel

WKHYWXDBEHCNMF-UHFFFAOYSA-N

Kanonische SMILES

C1CN2C(=NC(=C2C(=O)O)C(F)(F)F)CN1

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylic acid typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3-trifluoromethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine with suitable reagents can yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

2-(Trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylic acid has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-(Trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to bind to enzymes and receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Substituent Variations: Trifluoromethyl vs. Difluoromethyl

The difluoromethyl (-CF₂H) variant, 2-(Difluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylic acid dihydrochloride, demonstrates how minor substituent changes alter properties:

Property Trifluoromethyl Analog (Hypothetical) Difluoromethyl Analog
Molecular Formula C₈H₈F₃N₃O₂ (inferred) C₉H₁₀F₂N₂O₂·2HCl
Molecular Weight ~235.16 (estimated) 216.18 (free acid)
Electronegativity Higher (due to -CF₃) Moderate (due to -CF₂H)
Metabolic Stability Likely enhanced Slightly reduced
Commercial Availability Limited data Supplied globally by 14 vendors

The trifluoromethyl group’s greater electronegativity and steric bulk may improve target binding but reduce solubility compared to the difluoromethyl analog.

Ring System Variations: Pyrazine vs. Pyridine

Replacing the pyrazine ring with pyridine (one nitrogen) significantly alters electronic properties:

Compound Name Core Structure Key Properties
2-(Trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylic acid Pyrazine Higher polarity, stronger hydrogen-bonding capacity
2-(Trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-8-carboxylic acid Pyridine Reduced electron deficiency, altered pharmacokinetics (CAS 1888739-73-8)
2-(Difluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylic acid Pyridine Molecular weight 216.18; SMILES: C1CCN2C(=NC(=C2C(=O)O)C(F)F)C1

Pyrazine-based compounds may exhibit stronger interactions with biological targets due to dual nitrogen atoms, whereas pyridine analogs could show better solubility.

Functional Group Modifications: Carboxylic Acid vs. Ester/Aldehyde

The presence of a carboxylic acid group distinguishes the target compound from non-acid derivatives:

Compound Name Functional Group Key Applications/Properties
2-(Trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylic acid -COOH Potential for salt formation, enhanced binding to enzymes/receptors
7-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxaldehyde -CHO Intermediate in synthesis; reactive aldehyde group
Ethyl 5-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate -COOEt Ester derivatives often used as prodrugs to improve bioavailability

Carboxylic acid derivatives are typically more polar and acidic (pKa ~3-4), enabling ionic interactions critical in drug design.

Biologische Aktivität

2-(Trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylic acid is a synthetic compound with potential biological activities that have garnered interest in medicinal chemistry. This article explores its biological activity, including structure-activity relationships (SAR), pharmacological effects, and relevant case studies.

  • Molecular Formula : C9H9F3N2O2
  • Molecular Weight : 234.18 g/mol
  • CAS Number : 1888739-73-8
  • IUPAC Name : 2-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-8-carboxylic acid

Structure-Activity Relationships (SAR)

The biological activity of this compound is influenced by its structural components. Various studies have demonstrated that modifications to the imidazo[1,2-a]pyrazine scaffold can significantly alter its potency against specific biological targets. For instance:

  • Triazolopyridazine Replacement : Research has indicated that replacing the triazolopyridazine head group with different heteroaryl groups can maintain or enhance potency against pathogens like Cryptosporidium parvum. The most potent analogs exhibited an EC50 of approximately 0.17 μM while showing reduced cardiotoxicity compared to previous compounds .

Antimicrobial Activity

The compound has shown promising antimicrobial properties. In vitro studies suggest efficacy against various pathogens, including protozoa and bacteria. The mechanism of action is believed to involve interference with metabolic pathways critical for pathogen survival.

Anti-inflammatory Effects

Recent studies have highlighted the anti-inflammatory potential of this compound. It has been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. The IC50 values for COX-1 and COX-2 inhibition were reported at 19.45 μM and 23.8 μM respectively, indicating a moderate anti-inflammatory effect compared to standard drugs like celecoxib .

Case Studies

  • Cryptosporidium Infection Models : In animal models of C. parvum infection, this compound demonstrated significant efficacy in reducing parasite load and improving clinical outcomes. These results suggest potential application in treating cryptosporidiosis, particularly in immunocompromised patients .
  • Inflammation Models : In carrageenan-induced paw edema models, the compound exhibited anti-inflammatory effects comparable to indomethacin, with an ED50 value suggesting effective dosage levels for therapeutic use .

Data Tables

Biological Activity EC50/IC50 Values Comparison to Standards
COX-1 Inhibition19.45 μMCelecoxib: 0.04 μM
COX-2 Inhibition23.8 μMIndomethacin: 9.17 μM
Antimicrobial EfficacyEC50 ~0.17 μM-

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.